molecular formula C18H17N3O3 B6587565 (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide CAS No. 1219915-15-7

(2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide

Cat. No.: B6587565
CAS No.: 1219915-15-7
M. Wt: 323.3 g/mol
InChI Key: XCTAFSHPLBLDFS-XBXARRHUSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.12699141 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-16-7-3-12(9-17(16)24-2)4-8-18(22)20-14-6-5-13-11-19-21-15(13)10-14/h3-11H,1-2H3,(H,19,21)(H,20,22)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTAFSHPLBLDFS-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)C=NN3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)C=NN3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide, often referred to as an indazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H18N4O2\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This compound features an indazole moiety linked to a prop-2-enamide framework, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Indazole Ring : This can be achieved through cyclization reactions involving appropriate hydrazine derivatives and aldehydes.
  • Alkylation : The introduction of the prop-2-enamide group is performed using acylation methods.
  • Purification : The final product is purified using techniques such as chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound.

  • Mechanism of Action : The compound exhibits cytotoxic activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has been shown to target specific signaling pathways related to cancer cell survival and growth.
Cell LineIC50 (µM)Reference
HeLa (Cervical)15.2
HepG2 (Liver)12.5
MCF7 (Breast)18.0

Antimicrobial Activity

Indazole derivatives have also demonstrated antimicrobial properties.

  • Activity Spectrum : The compound shows effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial action.
MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

  • Study on Anticancer Activity :
    A study evaluating the efficacy of various indazole derivatives, including our compound of interest, found that it significantly inhibited the growth of HeLa cells in vitro. The study utilized flow cytometry to assess apoptosis rates, revealing that treated cells exhibited increased markers of apoptosis compared to controls .
  • Antimicrobial Evaluation :
    In another study assessing the antimicrobial properties of several indazole derivatives, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a promising potential for development into an antimicrobial agent .

Scientific Research Applications

Anticancer Activity

Research indicates that indazole derivatives exhibit significant anticancer properties. (2E)-3-(3,4-dimethoxyphenyl)-N-(1H-indazol-6-yl)prop-2-enamide has been evaluated for its cytotoxic effects against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • HepG2 (hepatocellular carcinoma)
  • MCF7 (breast cancer)

Case Study : A study demonstrated that the compound exhibited a dose-dependent inhibition of cell proliferation in HeLa cells, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

Indazole derivatives have also been implicated in the treatment of inflammatory diseases. The compound's structural features suggest it may interact with inflammatory pathways.

Case Study : In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This indicates its potential use in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it is useful to compare it with structurally related compounds.

Compound NameStructureAnticancer ActivityAnti-inflammatory Activity
Compound AStructure AModerateLow
Compound BStructure BHighModerate
This compound Structure C High High

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